molecular formula C13H17N3S B1483806 2-((4-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine CAS No. 2098087-43-3

2-((4-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine

Cat. No. B1483806
CAS RN: 2098087-43-3
M. Wt: 247.36 g/mol
InChI Key: ARZQGIUXONBEGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound likely involves several steps, including heterocyclization reactions. Researchers have explored various synthetic methods for thiophene derivatives, such as Gewald , Paal–Knorr , Fiesselmann , and Hinsberg reactions . These methods allow the construction of the thiophene ring system, which is crucial for obtaining the desired compound.

Scientific Research Applications

Pharmacological Applications

Piperidine derivatives, including the compound , play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals and alkaloids. The versatility of piperidine derivatives allows for their use in the development of new drugs, particularly due to their biological activity .

Synthesis of Biologically Active Compounds

The compound’s structure, featuring both a piperidine and a thiophene moiety, makes it a valuable synthetic intermediate. Thiophene derivatives are known for their wide range of biological effects, which are highly sought after in medicinal chemistry for the development of advanced compounds .

Organic Semiconductors

Thiophene derivatives are integral in the advancement of organic semiconductors. The thiophenyl group within the compound can contribute to the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are pivotal in modern electronics .

Anti-inflammatory and Antimicrobial Properties

Compounds containing thiophene rings, such as the one , exhibit pharmacological properties like anti-inflammatory and antimicrobial activities. This makes them potential candidates for the development of new anti-inflammatory drugs and antibiotics .

Anticancer Agents

The structural framework of thiophene is utilized in the synthesis of anticancer agents. The compound’s ability to act as a precursor in synthesizing biologically active molecules opens up possibilities for creating novel anticancer therapies .

Anti-atherosclerotic Agents

Thiophene derivatives are also used in the synthesis of anti-atherosclerotic agents. The compound’s potential for creating molecules that can treat atherosclerosis is an area of significant interest in cardiovascular research .

Metal Complexing Agents

The compound’s structure allows it to act as a metal complexing agent. This application is crucial in the development of new materials and catalysts that require specific metal-ligand interactions .

Insecticide Development

Lastly, the compound’s derivatives can be used in the development of insecticides. The thiophene ring’s properties contribute to the efficacy of such compounds in pest control applications .

Future Directions

: Nedolya NA, Tarasova OA, Albanov AI, Trofimov BA (2018) A new facet of azatriene reactivity: a short cut to 5-amino-3-methyl-4-(1h-pyrrol-1-yl)thiophene-2-carboxylates and 5-Amino-3-methyl-4-(1H-pyrrol-1-yl)thiophene-2-carbonitriles. Eur J Org Chem 2018:1953–1963. Link

properties

IUPAC Name

2-[(4-thiophen-2-ylpyrazol-1-yl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c1-2-6-14-12(4-1)10-16-9-11(8-15-16)13-5-3-7-17-13/h3,5,7-9,12,14H,1-2,4,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZQGIUXONBEGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CN2C=C(C=N2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((4-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine
Reactant of Route 2
2-((4-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine
Reactant of Route 3
2-((4-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine
Reactant of Route 4
2-((4-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine
Reactant of Route 5
2-((4-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine
Reactant of Route 6
Reactant of Route 6
2-((4-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.